3-Amino-6-bromocoumarin

Übersicht

Beschreibung

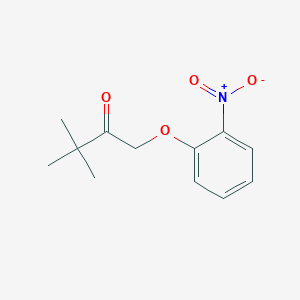

3-Amino-6-bromocoumarin is a compound that belongs to the class of organic molecules known as aminocoumarins. These compounds are characterized by a coumarin core structure, which is a benzopyrone moiety, substituted with an amino group. The presence of the bromine atom at the 6-position adds to the reactivity and potential applications of the molecule, particularly in the field of organic synthesis and pharmaceutical research.

Synthesis Analysis

The synthesis of 3-amino isocoumarin derivatives, which are closely related to this compound, has been reported to be efficiently achieved through a novel and fast synthesis method. This method involves the use of readily available ynamides or a two-step sequence from the corresponding alkynyl bromide after C-N cross-coupling, requiring only a Brønsted or Lewis acid as a promoter . Another approach for synthesizing 3-(N-substituted) aminocoumarins, which could be adapted for this compound, utilizes palladium-catalyzed Buchwald–Hartwig coupling reaction from 3-bromocoumarin derivatives . Additionally, a large-scale synthesis method has been developed for 3-aminocoumarins from 3-acetamidocoumarins, which could potentially be modified to introduce a bromine atom at the 6-position .

Molecular Structure Analysis

The molecular structure of 3-amino-coumarin derivatives has been characterized using various analytical techniques such as FT-IR, MS, and 1H NMR . These techniques provide detailed information about the molecular framework and the substitution pattern on the coumarin core. The presence of the amino group and the bromine atom in this compound would influence the electronic distribution and the overall molecular geometry, which can be studied using similar analytical methods.

Chemical Reactions Analysis

The reactivity of 3-amino-coumarin derivatives can be explored through various chemical reactions. For instance, the synthesized 3-aminocoumarins can be further brominated at the 4-position, which suggests that selective bromination at different positions, including the 6-position, is feasible . The palladium-catalyzed Buchwald–Hartwig coupling reaction also indicates that this compound could participate in C-N coupling reactions to yield a variety of N-substituted aminocoumarins .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of aminocoumarins, in general, can be inferred. Aminocoumarins are known for their fluorescent properties, which make them useful in the development of fluorescent polymers and as probes in biochemical assays . The introduction of a bromine atom is likely to increase the molecular weight and could potentially affect the boiling and melting points, solubility, and stability of the compound.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Neurodegeneration Treatment

3-Amino-6-bromocoumarin and its derivatives have been explored for their potential in inhibiting various enzymes and treating neurodegenerative diseases. Specifically, certain bromocoumarins have shown effectiveness as inhibitors of human leukocyte elastase and several blood coagulation enzymes. They have also been used as calpain inhibitors in the treatment of neurodegeneration (Hussain, Rama, & Malik, 2001).

Fluorescent Sensors

Bromocoumarins have been used in the development of fluorescent sensors for detecting peptidase activity and nitric oxide. A library of 6-arylcoumarins containing bromocoumarin scaffold was found to have potential applications as fluorescent sensors (Hirano, Hiromoto, & Kagechika, 2007).

Photodimerisation and Crystal Engineering

In the field of crystal engineering, the photodimerisation of bromo-substituted coumarins has been investigated. Studies have shown that crystals of 6-Bromocoumarin and 7-bromocoumarin yield syn head-to-head dimers upon irradiation, highlighting their potential in crystal engineering applications (Venugopalan, Rao, & Venkatesan, 1991).

Nonlinear Optical Properties

This compound and similar derivatives have been studied for their third-order nonlinear optical properties. These studies provide insights into the charge transfer and non-linear optical behavior, which are crucial for applications in optical technologies (Castro et al., 2016).

Antibacterial Agents

Some amino/nitro substituted 3-arylcoumarins, which can include bromocoumarin derivatives, have shown notable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These compounds are being investigated for their potential as antibacterial agents, with studies focusing on their structural features for activity and selectivity (Matos et al., 2012).

Anticancer Agents

Research has also been conducted on the potential of bromocoumarin derivatives as anticancer agents. For example, a study on 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate showed significant antiinvasive and antimigrative properties in vitro and reduced tumor growth in vivo (Kempen et al., 2003).

Hepatitis C Virus Inhibition

Benzimidazole-coumarin conjugates, incorporating bromocoumarin moieties, have been synthesized and evaluated for their activity against the hepatitis C virus. Some of these compounds demonstrated significant inhibitory effects, providing a new avenue for antiviral drug development (Hwu et al., 2008).

Wirkmechanismus

Target of Action

3-Amino-6-bromocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities .

Mode of Action

The chemical reactivity of 3-aminocoumarins is profound due to the presence of an amino group as well as enamine carbon in the scaffold . This allows them to interact with their targets in a specific manner, leading to changes in the target’s function.

Biochemical Pathways

Coumarin derivatives are known to influence various biochemical pathways due to their interactions with different biological targets .

Result of Action

Coumarin derivatives are known to exhibit various biological activities, including anticoagulant, antibiotic, antiembolic, antioxidative, and anti-ischemic activities .

Safety and Hazards

Zukünftige Richtungen

3-Aminocoumarins and their derivatives represent an important class of a multi-tasking and multi-functional scaffold in organic synthesis . Their synthesis and synthetic applicability have an immense impact in the field of organic and pharmaceutical chemistry due to various biological activities displayed by such class of compounds . Therefore, future research may focus on developing new synthetic methodologies and exploring their biological evaluation and fluorescence study .

Biochemische Analyse

Biochemical Properties

3-Amino-6-bromocoumarin and its derivatives represent an important class of a multi-tasking and multi-functional scaffold in organic synthesis . The chemical reactivity of this compound is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .

Cellular Effects

Coumarins as fluorophores play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Molecular Mechanism

The chemical reactivity of 3-aminocoumarins is more profound due to the presence of an amino group as well as enamine carbon in the described scaffold .

Eigenschaften

IUPAC Name |

3-amino-6-bromochromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-1-2-8-5(3-6)4-7(11)9(12)13-8/h1-4H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDVPYFBTIYVCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-2-{1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrazol-4-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035489.png)

![2-[1-(2,4-dichlorophenyl)-1H-pyrazol-4-yl]-1,3-benzoxazole](/img/structure/B3035491.png)

![4-chlorophenyl 1-[1-(methylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B3035497.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B3035498.png)

![5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035500.png)

![5-[(3-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3035501.png)

![(E)-1-[5-(4-Bromophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]-N-[(4-fluorophenyl)methoxy]methanimine](/img/structure/B3035503.png)

![5-[1-(2,4-dichlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B3035504.png)